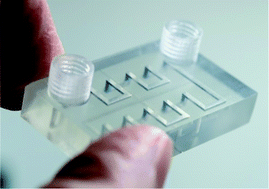Customisable 3D printed microfluidics for integrated analysis and optimisation†
Lab on a Chip Pub Date: 2016-07-18 DOI: 10.1039/C6LC00562D
Abstract
The formation of smart Lab-on-a-Chip (LOC) devices featuring integrated sensing optics is currently hindered by convoluted and expensive manufacturing procedures. In this work, a series of 3D-printed LOC devices were designed and manufactured via stereolithography (SL) in a matter of hours. The spectroscopic performance of a variety of optical fibre combinations were tested, and the optimum path length for performing Ultraviolet-visible (UV-vis) spectroscopy determined. The information gained in these trials was then used in a reaction optimisation for the formation of carvone semicarbazone. The production of high resolution surface channels (100–500 μm) means that these devices were capable of handling a wide range of concentrations (9 μM–38 mM), and are ideally suited to both analyte detection and process optimisation. This ability to tailor the chip design and its integrated features as a direct result of the reaction being assessed, at such a low time and cost penalty greatly increases the user's ability to optimise both their device and reaction. As a result of the information gained in this investigation, we are able to report the first instance of a 3D-printed LOC device with fully integrated, in-line monitoring capabilities via the use of embedded optical fibres capable of performing UV-vis spectroscopy directly inside micro channels.


Recommended Literature
- [1] A two-dimensional molecular network structure of trimesic acid prepared by adsorption-induced self-organization†
- [2] Natural product ‘legal highs’
- [3] Novel approaches in microparticulate PLGA delivery systems encapsulating proteins†
- [4] Polypeptide–polymer bioconjugates
- [5] Identification and quantification of microplastics in table sea salts using micro-NIR imaging methods†
- [6] Advancements in artificial micro/nanomotors for nucleic acid biosensing: a review of recent progress
- [7] Diffusion coefficients in solids, their measurement and significance
- [8] Atomic spectrometry viewpoint
- [9] Front cover
- [10] Synthesis and structural characterization of a remarkably stable, anionic, incompletely condensed silsesquioxane framework










